molecular formula C11H8Cl3N3O3S B8718583 2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide CAS No. 566203-62-1

2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide

Cat. No.: B8718583
CAS No.: 566203-62-1
M. Wt: 368.6 g/mol
InChI Key: QOOFDNFFMVSLIZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 2,3-dichloroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 5-chloro-3-methoxypyrazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while substitution reactions can produce a range of substituted benzenesulfonamides.

Scientific Research Applications

2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide is unique due to its specific combination of chlorine and methoxy substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

566203-62-1

Molecular Formula

C11H8Cl3N3O3S

Molecular Weight

368.6 g/mol

IUPAC Name

2,3-dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H8Cl3N3O3S/c1-20-11-10(15-5-8(13)16-11)17-21(18,19)7-4-2-3-6(12)9(7)14/h2-5H,1H3,(H,15,17)

InChI Key

QOOFDNFFMVSLIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by the method of Example I (reaction performed at room temperature) using 5-chloro-3-methoxy-2-pyrazinamine (0.1 g) and 2,3-dichlorobenzenesulphonyl chloride (0.15 g). Yield 0.05 g.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

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